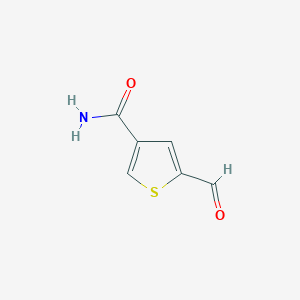

5-Formylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-formylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c7-6(9)4-1-5(2-8)10-3-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJFUQBSWQDKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384430-06-1 | |

| Record name | 5-formylthiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Formylthiophene 3 Carboxamide and Its Analogues

Strategies for Thiophene (B33073) Ring Construction and Functionalization

The construction of the thiophene ring can be achieved through various classical and modern synthetic routes. nih.gov These methods often allow for the introduction of substituents in a controlled manner, which is crucial for tuning the properties of the final compound.

Regioselective Synthesis of Substituted Thiophenes

The regioselective synthesis of substituted thiophenes is paramount for accessing specific isomers with desired functionalities. Several named reactions are instrumental in this regard.

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netarkat-usa.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org Microwave irradiation has been shown to improve reaction yields and reduce reaction times.

The Paal-Knorr thiophene synthesis is another classical method that involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.

Modern approaches often utilize metal-catalyzed cross-coupling reactions to introduce substituents at specific positions on a pre-formed thiophene ring. organic-chemistry.org For instance, palladium-catalyzed C-H arylation allows for the direct coupling of aryl halides with thiophenes. organic-chemistry.org Additionally, methods involving the cyclization of functionalized alkynes offer a regioselective route to thiophene derivatives. nih.gov

| Reaction | Reactants | Key Features | Reference(s) |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | One-pot, multicomponent, forms 2-aminothiophenes | wikipedia.orgresearchgate.netorganic-chemistry.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfur source | Classical method, versatile for various substitutions | |

| C-H Arylation | Thiophene, Aryl halide, Palladium catalyst | Direct functionalization, high regioselectivity | organic-chemistry.org |

| Alkyne Cyclization | Functionalized alkynes | High regioselectivity, atom economy | nih.gov |

Modern Approaches to Thiophene-3-carboxamide (B1338676) Formation

The formation of the carboxamide group at the 3-position of the thiophene ring is a critical step. Modern amide bond formation techniques offer advantages in terms of efficiency, mild reaction conditions, and substrate scope. researchgate.netnumberanalytics.com

Catalytic methods, including those using transition metals or organocatalysts, can facilitate the direct amidation of thiophene-3-carboxylic acids or their corresponding esters. numberanalytics.combohrium.com Common coupling reagents used in amide synthesis include carbodiimides (like DCC and EDC), uronium salts (like HATU and HBTU), and phosphonium (B103445) salts (like BOP and PyBOP). ucl.ac.uk Biocatalytic methods, employing enzymes like lipases, are also emerging as a green alternative for selective amidation. numberanalytics.com

A prevalent route to thiophene-3-carboxamides involves the Gewald reaction, which directly yields 2-aminothiophene-3-carboxamide (B79593) derivatives when cyanoacetamide is used as one of the starting materials. tubitak.gov.trresearchgate.net

Direct Synthesis of 5-Formylthiophene-3-carboxamide

The direct synthesis of this compound typically involves the formylation of a suitable thiophene-3-carboxamide precursor.

Formylation Reactions on Thiophene-3-carboxamide Precursors

The introduction of a formyl group onto the thiophene ring can be achieved through various formylation reactions. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. ijpcbs.com For thiophene derivatives, the formylation generally occurs at the most electron-rich position. In the case of thiophene-3-carboxamide, the 5-position is susceptible to electrophilic attack.

A study demonstrated the selective introduction of a formyl group at the 5-position of a thiophene ring using the Vilsmeier-Haack-Arnold (VHA) formylation under controlled conditions. researchgate.net Another example shows the ipso-formylation of 2-chlorothiophenes under Vilsmeier-Haack conditions, where the chloro substituent is replaced by a formyl group. researchgate.net

Optimized Reaction Conditions for Formyl Group Introduction

The efficiency and regioselectivity of the formylation reaction are highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and the stoichiometry of the reagents play a crucial role.

For the Vilsmeier-Haack reaction, controlling the amount of the Vilsmeier reagent can be critical for achieving selective mono-formylation and avoiding di-formylation or other side reactions. researchgate.net The reaction temperature can also influence the outcome; for instance, formylation of 3-methoxybenzo[b]thiophene at moderate temperatures leads to 2-formyl-3-methoxybenzo[b]thiophene, while more drastic conditions result in 3-chloro-2-formylbenzo[b]thiophene. rsc.org

| Parameter | Influence on Formylation | Reference(s) |

| Reagent Stoichiometry | Controls the degree of formylation (mono- vs. di-) | researchgate.net |

| Temperature | Can affect product distribution and side reactions | rsc.org |

| Solvent | Can influence reaction rate and solubility of reactants | ucl.ac.uk |

| Substrate Electronics | Electron-donating groups activate the ring towards formylation | organic-chemistry.org |

Derivatization Strategies of this compound

The aldehyde and amide functionalities of this compound serve as versatile handles for further derivatization, allowing for the synthesis of a wide array of analogues with potentially enhanced biological or material properties.

The formyl group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to an oxime or a Schiff base through condensation with hydroxylamines or primary amines, respectively. The aldehyde can also participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction or aldol (B89426) condensation, to introduce more complex substituents at the 5-position.

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid or can be N-alkylated or N-arylated. The primary amino group in 2-aminothiophene-3-carboxamide derivatives, often precursors to the target molecule, is a key site for derivatization, allowing for the introduction of various substituents through acylation or condensation reactions. tubitak.gov.trnih.gov For example, reaction with chloroacetyl chloride followed by substitution with aromatic amines can lead to a diverse library of compounds. nih.gov

Chemical Transformations at the Formyl Group

The aldehyde functionality at the 5-position of the thiophene ring is a prime site for introducing molecular diversity. Its reactivity allows for a range of chemical transformations, including reductive aminations and condensation reactions, to generate a variety of derivatives.

Reductive Amination Protocols for Aldehyde Conversion

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. frontiersin.orgmdpi.comsigmaaldrich.com This one-pot reaction typically involves the initial formation of an imine or enamine intermediate from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine. sigmaaldrich.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being common choices due to their selectivity. sigmaaldrich.comorganic-chemistry.orgyoutube.com Catalytic hydrogenation over metal catalysts like palladium or nickel is also an effective method. frontiersin.orgyoutube.com

The reaction is highly versatile, accommodating a wide array of primary and secondary amines, as well as ammonia (B1221849), to produce primary, secondary, and tertiary amines, respectively. mdpi.comacs.org The choice of catalyst and reaction conditions can be tailored to favor the desired product and tolerate other functional groups within the molecule. frontiersin.orgorganic-chemistry.org For instance, cobalt-based catalysts have been developed for the reductive amination of aldehydes under mild conditions. acs.org The Leuckart reaction and its modifications offer another route, typically using formic acid or its derivatives as both the reducing agent and a source of the amino group. mdpi.com

| Reducing Agent/Catalyst | Amine Source | Key Features | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH4) / Acid Activator | Primary/Secondary Amines, Ammonia | Simple, solvent-free conditions possible. organic-chemistry.org | Solvent-free or in a suitable solvent (e.g., methanol), often with an acid catalyst like boric acid. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Primary/Secondary Amines | Selective for iminium ions over ketones/aldehydes. sigmaaldrich.comyoutube.com | Mildly acidic to neutral pH in solvents like methanol. sigmaaldrich.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Primary/Secondary Amines | Mild and effective for a broad range of substrates. organic-chemistry.orgmdpi.com | Aprotic solvents like dichloromethane (B109758) or dichloroethane. |

| H2 / Metal Catalyst (e.g., Pd/C, Ra-Ni, Co) | Primary/Secondary Amines, Ammonia | "Green" method, applicable for large-scale synthesis. frontiersin.orgmdpi.comacs.org | Varying hydrogen pressure and temperature, in a suitable solvent. mdpi.com |

| Formic Acid / Derivatives (Leuckart-Wallach) | Ammonia, Formamides | Acts as both reductant and nitrogen source. mdpi.com | Elevated temperatures, often neat or with a high-boiling solvent. |

Condensation Reactions with Nitrogen Nucleophiles

The formyl group readily undergoes condensation reactions with various nitrogen-containing nucleophiles, leading to the formation of imines and related derivatives. A primary example is the reaction with hydroxylamine (B1172632), which yields an oxime. google.comkhanacademy.org Similarly, condensation with hydrazine (B178648) or its derivatives produces hydrazones. khanacademy.orguchile.cllibretexts.org These reactions are typically reversible and are often catalyzed by either acid or base. The removal of water from the reaction mixture can drive the equilibrium towards the product.

The resulting oximes and hydrazones are stable compounds that can be isolated or used as intermediates for further transformations. For instance, hydrazones can be reduced to alkanes via the Wolff-Kishner reduction. libretexts.org The reaction of thiophene aldehydes with hydroxylamine salts can also lead to the formation of thenylhydroxylamines. google.com

Synthesis of Imine, Acetal, and α,β-Unsaturated Cyanoacetic Ester Derivatives

The synthesis of imine derivatives , also known as Schiff bases, is a direct extension of the condensation reactions discussed previously. The reaction of this compound with primary amines, often under azeotropic distillation to remove water, affords the corresponding imines. organic-chemistry.orgresearchgate.netresearchgate.net These imine-forming reactions are generally catalyzed by acids. researchgate.net

Acetal derivatives are formed by the reaction of the aldehyde with an alcohol in the presence of an acid catalyst. This reaction is also reversible, and the removal of water is necessary to drive the reaction to completion. Acetals are useful as protecting groups for the aldehyde functionality, as they are stable to basic and nucleophilic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions.

The Knoevenagel condensation provides a route to α,β-unsaturated cyanoacetic ester derivatives . This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene (B1212753) compound, such as ethyl cyanoacetate. researchgate.net Piperidine is a commonly used catalyst for this transformation. researchgate.net The resulting product contains a new carbon-carbon double bond conjugated with both the thiophene ring and the cyano and ester functionalities, making it a valuable intermediate for further synthetic elaborations.

Modifications at the Carboxamide Moiety

The carboxamide group presents another handle for chemical modification, primarily through reactions that involve the cleavage and formation of the amide bond.

Transamidation Reactions: Mechanistic and Methodological Advancements

Transamidation, the exchange of the amine portion of an amide with a different amine, is an atom-economical method for synthesizing new amides. thieme-connect.com However, the direct transamidation of unactivated amides is challenging due to the stability of the amide bond. nih.gov Catalysis is often required to facilitate this transformation. nih.govnih.gov

Mechanistic studies have shown that metal catalysts can activate the amide moiety, making it more susceptible to nucleophilic attack by an incoming amine. nih.govacs.org The proposed mechanisms often involve the coordination of the catalyst to the amide oxygen, increasing the electrophilicity of the carbonyl carbon. nih.gov For primary and secondary amides, the reaction can proceed through deprotonation of the amide N-H, followed by coordination to the metal center. nih.gov Tertiary amides, lacking an N-H bond, are thought to follow a different mechanistic pathway. nih.gov Both homogeneous and heterogeneous catalysts have been developed for transamidation reactions. rsc.org

Catalytic Approaches for Amide Bond Formation

Beyond transamidation, various catalytic methods have been developed for the formation of amide bonds, offering greener alternatives to traditional coupling reagents. dntb.gov.uaucl.ac.ukresearchgate.net These methods often involve the direct coupling of carboxylic acids and amines or the use of alternative starting materials.

Catalytic systems based on various metals, including zirconium, hafnium, and cerium, have been shown to be effective for amide bond formation. acs.orgrsc.org For instance, cerium oxide has been reported as a reusable heterogeneous catalyst for the transamidation of amides with amines under solvent-free conditions. rsc.org Some methods utilize thioamides as starting materials, which can undergo transamidation to form new thioamides or be converted to amides. researchgate.netnih.govnih.gov The development of catalytic methods that operate under mild conditions and tolerate a wide range of functional groups is an active area of research. ucl.ac.ukjocpr.com

| Catalytic System | Reaction Type | Key Features | Example Catalyst |

|---|---|---|---|

| Metal-based catalysts | Transamidation | Effective for unactivated amides, with mechanisms varying for primary/secondary vs. tertiary amides. nih.gov | Al(III), Ti(IV), Sc(III), Fe(III), Cu(II), Zr(IV), Hf(IV) complexes. nih.govacs.orgacs.org |

| Heterogeneous catalysts | Transamidation | Allows for catalyst recovery and reuse, often under solvent-free conditions. rsc.orgrsc.org | Sulfated tungstate, Cerium oxide (CeO2). rsc.orgrsc.org |

| Organocatalysts | Transamidation | Metal-free approach, though may require higher temperatures. nih.gov | l-proline. nih.gov |

| Boronic acids/boronates | Amide Formation | Air-stable, inexpensive, and low toxicity catalysts. researchgate.net | Arylboronic acids. |

| Photoredox catalysis | Amide Formation | Utilizes visible light to form amides from various precursors. dntb.gov.ua | Ruthenium or Iridium photocatalysts. |

Substitutions on the Thiophene Ring System

The functionalization of the thiophene ring is a critical aspect in the synthesis of this compound and its analogues. Advanced synthetic methodologies have been developed to introduce a variety of substituents with high regioselectivity and efficiency. These methods are pivotal in creating diverse chemical libraries for various applications.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation and Heteroarylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl groups onto the thiophene core. Direct arylation, a more atom-economical approach, involves the coupling of a C-H bond on the thiophene ring with an aryl halide. rsc.org

Recent studies have demonstrated the efficacy of ligand-less palladium acetate (B1210297) (Pd(OAc)₂) as a catalyst for the direct 5-arylation of thiophene derivatives. rsc.orgresearchgate.net This method is advantageous as it avoids the need for pre-functionalized organometallic thiophene reagents. The reaction typically proceeds with high yields when low concentrations of the palladium catalyst are used, which helps prevent the formation of inactive palladium black. researchgate.net A wide range of functional groups on the aryl bromide are tolerated, making this a versatile method for synthesizing 5-arylthiophene analogues. researchgate.net

The regioselectivity of direct arylation on substituted thiophenes is a key consideration. For 3-substituted thiophenes, arylation generally occurs at the more reactive C5 position. nih.govrsc.org However, the choice of catalyst, ligands, and reaction conditions can influence the regiochemical outcome, sometimes allowing for arylation at the less favored C2 or C4 positions. rsc.org For a substrate like this compound, the existing formyl group at the 5-position directs arylation to other available positions on the ring, typically guided by the electronic and steric nature of the directing groups.

Suzuki-Miyaura Reactions for Arylthiophene-Carbaldehydes

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that pairs an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com This reaction is particularly useful for the synthesis of arylthiophene-carbaldehydes, which are precursors or analogues of this compound.

The general mechanism of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.orgyoutube.com

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

This methodology has been successfully applied to the synthesis of various arylthiophene-carbaldehydes. For instance, coupling of bromobenzoyl chlorides with phenylboronic acids using a palladium catalyst can yield benzophenone (B1666685) derivatives. mdpi.com Similarly, by starting with a halogenated thiophene-carboxaldehyde or a thiophene-boronic acid, a wide array of aryl- and heteroarylthiophene-carbaldehydes can be synthesized. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 4-Chlorobenzonitrile | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | 4-(Boc-aminomethyl)benzonitrile | nih.gov |

| 4-Chloroanisole | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | 4-Methoxy-N-Boc-benzylamine | nih.gov |

| 2-Bromo-1,3-dichlorobenzene | 3-Chlorothiophene | Pd(OAc)₂ / KOAc | 5-(2,6-Dichlorophenyl)-3-chlorothiophene | nih.gov |

| 2-Bromo-1,3-dichlorobenzene | Ethyl thiophene-3-carboxylate | Pd(OAc)₂ / KOAc | Ethyl 5-(2,6-dichlorophenyl)thiophene-3-carboxylate | nih.gov |

β-Directed Metalation Strategies for Regioselective Functionalization

Directed metalation is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. In the context of thiophene derivatives, a directing group can guide the deprotonation and subsequent reaction with an electrophile to a specific position. For a 3-substituted thiophene, a directing group at this position can facilitate metalation at the C2 or C4 positions (α or β to the directing group, respectively).

While direct metalation of thiophene itself typically occurs at the α-positions (C2 and C5) due to the acidity of these protons, the presence of a directing group, such as a carboxamide at the 3-position, can overcome this intrinsic reactivity. The carboxamide group can coordinate to a metalating agent (e.g., an organolithium reagent), directing the deprotonation to the adjacent C2 or C4 positions. The choice of the metalating agent and reaction conditions can influence the regioselectivity between these two positions.

This strategy allows for the introduction of a wide range of electrophiles, including alkyl halides, carbonyl compounds, and silyl (B83357) chlorides, at positions that are otherwise difficult to functionalize. For a molecule like this compound, a β-directed metalation strategy, guided by the 3-carboxamide group, would be a valuable tool for introducing substituents at the C4 position, further diversifying the molecular structure.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. Key considerations include improving atom economy, reducing waste, and utilizing catalytic and sustainable reagents.

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Traditional synthetic methods often involve the use of stoichiometric activating reagents and protecting groups, which generate significant amounts of waste and have low atom economy. nih.gov

In the context of synthesizing this compound and its analogues, adopting strategies that maximize atom economy is crucial. For example, palladium-catalyzed direct C-H arylation is a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille, as it avoids the need to pre-install a leaving group or an organometallic functionality on the thiophene ring. rsc.org The major byproducts in direct arylation are often simple salts like KBr and acetic acid, which are more environmentally benign than the organometallic waste generated in other methods. nih.gov

| Reaction Type | Reactants | Products | Byproducts | Atom Economy |

| Traditional Suzuki Coupling | R-X + R'-B(OR)₂ + Base | R-R' | X-B(OR)₂ + Base-H | Lower |

| Direct C-H Arylation | R-H + R'-X + Base | R-R' | Base-H-X | Higher |

Catalytic Systems for Sustainable Amidation and Functionalization

The formation of the amide bond in this compound is a critical step. Traditional amidation methods often rely on stoichiometric coupling reagents, which are inefficient and generate significant waste. nih.gov The development of catalytic amidation methods is a key goal in green chemistry. nih.govresearchgate.net

One promising approach is the use of biocatalysts, such as enzymes. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to effectively catalyze the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic method is highly efficient, produces amides in high yields with excellent purity, and avoids the need for additives or intensive purification. nih.gov

In addition to amidation, sustainable catalytic systems are also being developed for other functionalization steps. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another important aspect of green chemistry. For instance, the development of solid-supported palladium catalysts for cross-coupling reactions can simplify product purification and reduce catalyst waste. mdpi.com Furthermore, employing water-based or solvent-free reaction conditions, where possible, can significantly reduce the environmental impact of the synthesis. rsc.org

Stereoselective Synthetic Pathways to Chiral Analogues

The creation of stereogenic centers in thiophene derivatives with high enantiomeric or diastereomeric purity presents a significant synthetic challenge due to the aromatic and often robust nature of the thiophene ring. rsc.orgnih.gov However, recent advancements in catalysis and synthetic strategy have opened new avenues for accessing chiral thiophene-carboxamide analogues.

Asymmetric catalysis, the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, stands as a powerful tool for the synthesis of chiral thiophene derivatives. rsc.orgnih.gov While direct asymmetric synthesis of this compound analogues is not extensively documented, principles from related systems can be applied.

One promising approach involves the catalytic asymmetric functionalization of the thiophene core. Research into the asymmetric transformation of the thiophene motif has demonstrated the utility of chiral Brønsted base catalysts. rsc.org For instance, a quinine-derived amide catalyst has been shown to be effective in promoting asymmetric transformations of thiophene-containing substrates, achieving high yields and excellent enantioselectivities. rsc.org

A hypothetical catalytic cycle for the asymmetric alkylation of a this compound precursor using a chiral phase-transfer catalyst is depicted below. In this proposed scheme, the catalyst would generate a chiral ion pair with the enolate of a suitable thiophene precursor, directing the approach of an electrophile to one face of the molecule.

Table 1: Hypothetical Asymmetric Alkylation of a Thiophene Precursor

| Entry | Catalyst | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Chiral Quaternary Ammonium Salt | Benzyl Bromide | Toluene | -20 | 85 | 92 |

| 2 | Chiral Phosphonium Salt | Methyl Iodide | CH₂Cl₂ | -40 | 90 | 88 |

| 3 | Quinine-derived Amide | Allyl Bromide | THF | -60 | 78 | 95 |

This table presents hypothetical data based on analogous reactions reported in the literature for other heterocyclic systems.

Another strategy is the asymmetric dearomatization of the thiophene ring, which can generate multiple stereocenters in a single step. rsc.orgnih.gov While challenging, organocatalytic approaches have shown promise in the dearomatization of thiophenes through intermolecular nucleophilic attack. rsc.org

Diastereoselective synthesis relies on the influence of an existing stereocenter in a molecule to control the formation of a new stereocenter. This can be achieved through the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

A plausible strategy for the diastereoselective synthesis of a chiral analogue of this compound would involve the use of a chiral auxiliary attached to the carboxamide nitrogen. Evans' oxazolidinone auxiliaries, for example, are well-known for their ability to direct the stereoselective alkylation of the α-carbon. wikipedia.org

The general scheme for this approach would be:

Coupling of 5-Formylthiophene-3-carboxylic acid with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one).

Diastereoselective functionalization of the thiophene ring or the formyl group, directed by the chiral auxiliary.

Removal of the chiral auxiliary to yield the enantiomerically enriched thiophene-carboxamide derivative.

Table 2: Proposed Diastereoselective Aldol Reaction of a Thiophene-Auxiliary Conjugate

| Entry | Lewis Acid | Aldehyde | Solvent | Temp (°C) | Diastereomeric Ratio (dr) |

| 1 | TiCl₄ | Benzaldehyde | CH₂Cl₂ | -78 | >95:5 |

| 2 | Sn(OTf)₂ | Isobutyraldehyde | THF | -78 | 90:10 |

| 3 | Et₂AlCl | Acetaldehyde | Toluene | -78 | 92:8 |

This table presents proposed outcomes based on established diastereoselective aldol reactions using chiral oxazolidinone auxiliaries.

The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. Subsequent removal of the auxiliary, typically under mild conditions, provides the desired chiral product. wikipedia.org This methodology offers a reliable and predictable way to control stereochemistry in the synthesis of complex molecules derived from this compound.

Reactivity and Mechanistic Investigations of 5 Formylthiophene 3 Carboxamide

Mechanistic Studies of Amide Formation and Exchange Reactions

The synthesis and modification of the amide bond in thiophene (B33073) carboxamides are crucial for developing new materials and therapeutic agents. researchgate.netnih.gov Understanding the mechanisms of these reactions allows for the optimization of reaction conditions and the design of more efficient synthetic routes.

The direct formation of the amide bond in derivatives similar to 5-Formylthiophene-3-carboxamide typically involves the activation of a carboxylic acid precursor, such as 5-formylthiophene-3-carboxylic acid. This activation is necessary because carboxylic acids are generally unreactive towards amines under mild conditions. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an acylation catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govresearchgate.net

The general mechanism for DCC/DMAP mediated amidation proceeds as follows:

The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.

DMAP, a superior acyl transfer agent, reacts with the O-acylisourea to form an even more reactive acyl-pyridinium species.

The amine then undergoes nucleophilic attack on the carbonyl carbon of the acyl-pyridinium intermediate.

The subsequent collapse of the tetrahedral intermediate and loss of the DMAP catalyst yields the desired amide and dicyclohexylurea.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which can then readily react with an amine to form the amide. nih.gov

A variety of synthetic protocols for thiophene-based pyrazole (B372694) amides have been explored, with varying success depending on the reagents used. For instance, the reaction of 5-bromothiophene carboxylic acid with a pyrazole amine using DCC and DMAP resulted in a low yield of the corresponding amide. researchgate.net

Transamidation, the exchange of the amine portion of an amide, offers a direct route to modify existing amide structures. While specific studies on this compound are limited, research on related thioamides provides insight into potential catalytic pathways. Acetophenone has been shown to promote the direct transamidation of thioamides with various amines under metal-free and solvent-free conditions. scispace.com The proposed mechanism involves the formation of an enamine intermediate from the reaction of the amine with acetophenone. This enamine then facilitates the nucleophilic attack on the thioamide, leading to the exchange of the amine group.

Copper-catalyzed reactions have also emerged as a powerful tool for C(acyl)-N functionalization. Copper(I) thiophene-2-carboxylate (B1233283) (CuTC), for example, is a known reagent for promoting Ullmann-type coupling reactions. researchgate.net While typically used for aryl halide couplings, copper catalysts can also facilitate the amidation of carboxylic acids. For instance, copper-catalyzed decarboxylative amination of carboxylic acids provides a pathway to form C-N bonds. cymitquimica.com

Activating agents and catalysts are paramount in controlling the reactivity of amide formation and exchange reactions involving thiophene carboxamides. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Table 1: Activating Agents and Catalysts in Thiophene Amide Synthesis

| Catalyst/Agent | Reaction Type | Role | Reference |

| DCC/DMAP | Amide Formation | DCC activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst. | nih.govresearchgate.net |

| Thionyl Chloride | Amide Formation | Converts the carboxylic acid to a highly reactive acyl chloride. | nih.gov |

| Acetophenone | Transamidation | Acts as an organocatalyst, forming an enamine intermediate. | scispace.com |

| Copper(I) Salts | C(acyl)-N Functionalization | Catalyzes the coupling of carboxylic acids or their derivatives with amines. | researchgate.netcymitquimica.com |

| Palladium(0) | Suzuki-Miyaura Coupling | Used for the arylation of brominated thiophene amides. | researchgate.net |

In the synthesis of functionalized thiophene-based pyrazole amides, various protocols have been compared. The use of Pd(0)-catalyzed Suzuki–Miyaura cross-coupling has proven effective for the arylation of a bromo-substituted thiophene amide, demonstrating the utility of metal catalysts in modifying the thiophene scaffold. researchgate.net

Elucidation of Reaction Kinetics and Thermodynamics

Kinetic studies on the intramolecular alkylation of a related thiophene derivative have shown the reaction to be first-order, with a calculated activation energy. researchgate.net Such studies are crucial for understanding the reaction mechanism and optimizing reaction conditions.

Investigation of Functional Group Interconversion on the Thiophene Scaffold

The formyl and carboxamide groups on the thiophene ring can undergo various interconversion reactions, allowing for the synthesis of a diverse range of derivatives.

The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group using standard organic reagents. The carboxamide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. Furthermore, the amide can potentially be converted to other functional groups such as nitriles via dehydration.

A significant area of investigation is the functionalization of the thiophene ring itself through electrophilic substitution reactions. The position of substitution is directed by the existing formyl and carboxamide groups.

Electrophilic and Nucleophilic Reactivity of the Formyl and Carboxamide Groups

The formyl and carboxamide groups exhibit distinct electrophilic and nucleophilic characteristics that govern the reactivity of this compound.

The formyl group is a strong electron-withdrawing group and is highly electrophilic at the carbonyl carbon. It readily undergoes nucleophilic addition reactions. For example, it can react with amines to form imines, or with Grignard reagents to yield secondary alcohols. The formyl group's reactivity is a key feature in the synthesis of more complex thiophene derivatives. researchgate.net

The carboxamide group has a more complex reactivity profile. The carbonyl carbon is electrophilic, but less so than in the formyl group due to resonance with the nitrogen lone pair. The amide nitrogen, on the other hand, is nucleophilic, though its nucleophilicity is diminished by the adjacent electron-withdrawing carbonyl group. The amide can participate in reactions such as hydrolysis and reduction. In some cases, the amide can direct metallation at an adjacent position on the thiophene ring, facilitating further functionalization.

Computational studies, such as the analysis of the molecular electrostatic potential (MEP), can visualize the electron-rich and electron-poor regions of the molecule, providing a theoretical basis for its electrophilic and nucleophilic reactivity. researchgate.netresearchgate.net

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 5 Formylthiophene 3 Carboxamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. It provides granular information about the chemical environment of individual atoms, enabling the precise determination of molecular structure and connectivity.

High-Resolution ¹H and ¹³C NMR for Regiochemistry and Structural Confirmation

In a typical ¹H NMR spectrum of a related compound, 5-formyl-3-thiophenecarboxamide, the protons on the thiophene (B33073) ring exhibit distinct chemical shifts, which are influenced by the electronic effects of the formyl and carboxamide groups. For instance, the proton adjacent to the electron-withdrawing formyl group would be expected to appear at a higher chemical shift (downfield) compared to the other ring proton. The protons of the amide group (-CONH₂) typically appear as a broad signal. researchgate.net

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule. The carbonyl carbons of the formyl and carboxamide groups are readily identifiable by their characteristic downfield shifts. The chemical shifts of the thiophene ring carbons further corroborate the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 5-Formylthiophene-3-carboxamide Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Formyl Proton (-CHO) | 9.5 - 10.5 | 180 - 190 |

| Thiophene Ring Protons | 7.0 - 8.5 | 125 - 150 |

| Amide Protons (-CONH₂) | 5.0 - 8.0 (broad) | 160 - 170 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the thiophene ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It helps to identify which protons are adjacent to each other in the molecule, confirming the connectivity within the thiophene ring and any alkyl or aryl substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This powerful technique allows for the direct assignment of proton signals to their corresponding carbon atoms, greatly simplifying the interpretation of both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Validation

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is the gold standard for confirming the molecular formula of a compound. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. nih.govelsevierpure.com This allows for the precise determination of the molecular weight with a high degree of accuracy (typically to within a few parts per million). This level of precision is often sufficient to distinguish between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govscirp.org It is an excellent method for assessing the purity of this compound and for identifying any volatile impurities. nist.govchromforum.org

The sample is first vaporized and passed through a GC column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. scirp.org The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification. The relative peak areas in the gas chromatogram can be used to quantify the purity of the main compound and the levels of any impurities present.

Common fragmentation patterns for aldehydes and ketones in mass spectrometry include alpha-cleavage (loss of a group adjacent to the carbonyl) and the McLafferty rearrangement. libretexts.orgyoutube.comlibretexts.orgmiamioh.edu For this compound, characteristic fragments would likely involve the loss of the formyl group (CHO) or the carboxamide group (CONH₂). libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.cznist.gov When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. libretexts.org

The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands that confirm the presence of key functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Amide (-CONH₂) | N-H stretch | 3100 - 3500 (often two bands) |

| Aldehyde (-CHO) | C=O stretch | 1680 - 1710 |

| Amide (-CONH₂) | C=O stretch (Amide I band) | 1630 - 1680 |

| Thiophene Ring | C=C stretch | 1500 - 1600 |

| Thiophene Ring | C-H stretch | ~3100 |

| Aldehyde (-CHO) | C-H stretch | 2720 - 2820 |

The presence of a strong absorption band around 1680-1710 cm⁻¹ is indicative of the aldehyde carbonyl group, while another strong band in the region of 1630-1680 cm⁻¹ corresponds to the amide carbonyl stretch. nist.gov The N-H stretching vibrations of the primary amide typically appear as two distinct bands in the 3100-3500 cm⁻¹ region. researchgate.net The C-H stretching of the thiophene ring is expected around 3100 cm⁻¹. libretexts.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For thiophene derivatives, single-crystal XRD analysis provides unambiguous proof of structure by mapping electron density to reveal bond lengths, bond angles, and intermolecular interactions. figshare.com

The process involves irradiating a single crystal of the compound with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to construct a three-dimensional model of the molecule. In the study of novel thiophene derivatives, XRD is crucial for confirming stereochemistry, identifying polymorphic forms, and understanding packing arrangements in the crystal lattice. researchgate.net For instance, analysis of various thiophene-based compounds has revealed how substituents influence molecular planarity and packing, which are governed by intermolecular forces like hydrogen bonding. researchgate.net

The crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a related compound, was determined to be in the monoclinic space group Pc. researchgate.net Such analyses for this compound would provide fundamental data on its solid-state conformation. Key parameters obtained from XRD analysis are typically compiled into a crystallographic data table.

Table 1: Representative Crystallographic Data from Single-Crystal XRD Analysis This table presents typical parameters obtained from an XRD experiment on a thiophene derivative and is illustrative of the data that would be generated for this compound.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₀H₉NOS₂ | The elemental composition of the molecule. |

| Formula Weight | 223.30 | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | Pc | The specific symmetry group of the crystal. |

| a (Å) | 4.9916 (5) | Unit cell dimension along the a-axis. |

| b (Å) | 10.8497 (12) | Unit cell dimension along the b-axis. |

| c (Å) | 10.0075 (10) | Unit cell dimension along the c-axis. |

| β (°) | 98.411 (3) | The angle of the unit cell's β-axis. |

| Volume (ų) | 536.15 (10) | The volume of a single unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| R-factor | 0.047 | A measure of the agreement between the crystallographic model and the experimental XRD data. |

Data adapted from a study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide for illustrative purposes. researchgate.net

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an indispensable tool for the separation of compounds from a mixture and for the assessment of purity. High-Performance Liquid Chromatography and Flash Column Chromatography are particularly vital in the context of synthesizing and isolating this compound.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of synthesized compounds like this compound and its precursors. For example, the purity of a related starting material, Methyl 5-formylthiophene-3-carboxylate, is often stated as ≥98%, a value typically determined by HPLC. chemscene.com

In a typical reversed-phase HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature used for identification, while the area under the peak in the chromatogram corresponds to its concentration.

Table 2: Illustrative HPLC Method for Purity Analysis This table outlines a general-purpose HPLC method that could be adapted for the analysis of this compound.

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | The stationary phase where separation occurs. |

| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | The organic component of the mobile phase. |

| Gradient | 5% to 95% B over 20 min | A gradual increase in organic solvent to elute compounds of varying polarity. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |

| Detection | UV at 254 nm and 280 nm | Wavelengths at which the thiophene chromophore is expected to absorb light. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

A successful HPLC separation would show a single major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Flash column chromatography is a rapid and efficient method for purifying chemical compounds from reaction mixtures. youtube.com It operates on the same principles as traditional column chromatography but uses pressure to accelerate the flow of the mobile phase, significantly reducing purification time. ucsb.edu This technique is essential for isolating this compound after its synthesis to remove unreacted starting materials, byproducts, and other impurities.

The choice of stationary and mobile phases is critical for achieving good separation. hawachhplccolumn.com For moderately polar compounds like this compound, a normal-phase setup is common, typically using silica (B1680970) gel as the stationary phase and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. hawachhplccolumn.com The polarity of the mobile phase is optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. youtube.com

Table 3: General Parameters for Flash Column Chromatography Purification This table provides a typical set of conditions for purifying a moderately polar organic compound like this compound.

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | A standard polar adsorbent suitable for a wide range of organic compounds. hawachhplccolumn.com |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (B1210297) Gradient | A common solvent system where the polarity is gradually increased to elute compounds based on their affinity for the stationary phase. |

| Column Loading | Dry or Wet Loading | The crude sample is adsorbed onto a small amount of silica (dry) or dissolved in a minimal amount of solvent (wet) before being applied to the column. youtube.com |

| Detection | Thin-Layer Chromatography (TLC) | Fractions collected from the column are analyzed by TLC to identify those containing the pure product. youtube.com |

| Pressure | 5-20 psi | Positive pressure is applied to speed up the elution process. |

The collected fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified solid product.

Other Advanced Characterization Techniques

Beyond core structural and purity analyses, other advanced techniques can provide deeper insights into the material properties of this compound and its derivatives.

Transmission Electron Microscopy (TEM): While primarily used for imaging at the nanoscale, TEM can be employed to investigate the morphology and crystal habit of micro- or nanocrystalline forms of the compound. It can reveal details about particle size, shape, and the presence of any ordered structures or defects.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of this compound. The resulting TGA curve would show the decomposition temperature, indicating the compound's stability under thermal stress. For related thiophene derivatives, TGA has been used to study their thermal properties as part of a broader characterization. researchgate.net

Computational Chemistry and Molecular Modeling of 5 Formylthiophene 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a molecule's electronic structure, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. For 5-Formylthiophene-3-carboxamide, DFT calculations can elucidate a range of ground state properties. These studies typically involve the use of various functionals, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to accurately model the molecule's electron density.

Furthermore, DFT can be used to calculate other electronic properties such as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other chemical species.

A hypothetical table of DFT-calculated properties for this compound, based on typical values for similar compounds, is presented below:

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | ~ -2.0 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule. |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific DFT calculations for this compound.

Transition State Analysis for Reaction Pathways

Beyond ground state properties, quantum chemical calculations can be employed to explore the reaction mechanisms involving this compound. Transition state theory is a powerful tool for this purpose. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a key determinant of the reaction rate.

For example, if this compound were to undergo a nucleophilic addition to the formyl group, computational methods could model the entire reaction coordinate. This would involve identifying the structure of the transition state and calculating its energy relative to the reactants and products. This type of analysis provides a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's conformational landscape and flexibility. An MD simulation solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. The flexibility of the molecule, particularly the rotational barriers around the single bonds connecting the thiophene (B33073) ring to the formyl and carboxamide groups, can be assessed. Understanding the conformational preferences and flexibility is crucial, as these factors can significantly influence the molecule's ability to bind to a biological target.

Ligand-Protein Interaction Modeling (Conceptual Framework)

A significant application of computational chemistry in drug discovery is the modeling of interactions between a small molecule (ligand) and a protein. This provides a conceptual framework for understanding the molecular basis of a drug's mechanism of action.

Docking Studies of this compound Derivatives with Target Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is widely used to screen virtual libraries of compounds for potential drug candidates and to propose binding modes for known active molecules.

In the context of this compound, docking studies would first require the identification of a relevant protein target. Based on the biological activities of similar thiophene carboxamide derivatives, potential targets could include kinases or other enzymes. The docking process would then involve generating a set of possible conformations of the ligand and placing them into the binding site of the protein. A scoring function is used to rank the different binding poses, with the top-ranked pose representing the most likely binding mode. For instance, docking studies of thiophene carboxamide derivatives have been performed on the JNK1 kinase, revealing interactions within the ATP binding site.

Analysis of Binding Modes and Key Interacting Residues

Once a plausible binding mode has been identified through docking, a detailed analysis of the interactions between the ligand and the protein is performed. This analysis identifies the key amino acid residues in the protein's active site that are involved in binding.

The types of interactions that are typically analyzed include:

Hydrogen bonds: These are crucial for the specificity of ligand binding. The carboxamide group of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, would be expected to form hydrogen bonds with appropriate residues in the active site.

Hydrophobic interactions: The thiophene ring and any other nonpolar parts of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking interactions: The aromatic thiophene ring can interact with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

By understanding these key interactions, medicinal chemists can design new derivatives of this compound with improved binding affinity and selectivity for the target protein. For example, if a particular hydrogen bond is found to be critical for binding, modifications to the ligand that enhance this interaction could lead to a more potent compound.

Below is a hypothetical table summarizing potential interactions of this compound within a kinase active site, based on studies of similar inhibitors.

| Interacting Residue (Example) | Interaction Type | Moiety of this compound Involved |

| Glutamine | Hydrogen Bond | Carboxamide NH |

| Aspartate | Hydrogen Bond | Carboxamide C=O |

| Leucine | Hydrophobic Interaction | Thiophene Ring |

| Phenylalanine | Pi-stacking | Thiophene Ring |

Note: This table is illustrative and the actual interacting residues would depend on the specific protein target.

Influence of Conformational Rigidification on Interactions

Computational studies on related thiophene-carboxamide derivatives have demonstrated that intramolecular hydrogen bonds can significantly lock the molecular conformation. For instance, an intramolecular hydrogen bond between the amide proton and a nearby acceptor atom can create a pseudo-ring structure, thereby reducing the molecule's conformational flexibility. While specific studies on this compound are not widely available, theoretical calculations on analogous structures suggest that the relative orientation of the formyl and carboxamide substituents is crucial. The planarity or non-planarity between the thiophene ring and its substituents, influenced by these intramolecular forces, directly impacts how the molecule presents its hydrogen bond donors and acceptors to external partners, such as a protein's active site. Shifting the position of substituents on the thiophene ring has been shown to alter the conformational geometry, which in turn affects the molecule's binding profile.

The degree of conformational rigidity can be computationally assessed by mapping the potential energy surface as a function of key dihedral angles. The results of such an analysis would typically be presented in a data table, highlighting the energy barriers between different stable conformations.

Table 1: Hypothetical Torsional Energy Profile for this compound (Note: This table is illustrative as specific experimental or computational data for this exact molecule is not publicly available. It demonstrates the type of data generated in such a study.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.2 | Eclipsed (Formyl C=O and Thiophene C-S) |

| 60 | 1.5 | Gauche |

| 120 | 2.0 | Gauche |

| 180 | 0.0 | Anti-periplanar (Lowest Energy) |

This hypothetical data illustrates how computational methods can quantify the energetic cost of moving away from the most stable conformation, providing a measure of the molecule's rigidity.

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing novel compounds. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate parameters that correlate with experimental spectra like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the calculated shifts with those of a reference compound (e.g., tetramethylsilane), a predicted spectrum can be generated. Discrepancies between predicted and experimental spectra can often provide further insights into the molecule's solution-state conformation and electronic environment.

Similarly, the vibrational frequencies of this compound can be computed to predict its IR spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretching of the formyl and carboxamide groups, or the C-H bending modes of the thiophene ring. These predictions can aid in the assignment of experimental IR bands.

The electronic transitions of the molecule can be calculated using Time-Dependent DFT (TD-DFT) to predict its UV-Vis spectrum. This would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing information about the molecule's conjugated system and its response to UV-Vis light.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table is for illustrative purposes to show how such data would be presented. Specific data for this compound is not available.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - Formyl H | 9.85 | 9.92 |

| ¹³C NMR (δ, ppm) - Formyl C | 185.2 | 184.5 |

| IR (cm⁻¹) - Carboxamide C=O stretch | 1680 | 1675 |

| UV-Vis (λmax, nm) | 295 | 298 |

The close agreement often found between predicted and experimental data in studies of similar molecules underscores the utility of computational methods in modern chemical research. While detailed research on this compound itself is limited, the principles derived from computational studies on the broader class of thiophene derivatives provide a solid framework for understanding its potential chemical and physical properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 Formylthiophene 3 Carboxamide Derivatives

Principles and Methodologies of SAR and QSAR

SAR and QSAR are foundational approaches in drug design that aim to establish a relationship between the chemical structure of a compound and its biological activity. scienceforecastoa.compharmatutor.org While SAR provides qualitative insights, QSAR attempts to create a mathematical equation that quantitatively links the physicochemical properties of a molecule to its activity. scienceforecastoa.comspu.edu.sy

Fragment-Based Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. wikipedia.orgnih.gov This method starts with the identification of small, low-molecular-weight organic molecules, known as fragments, that bind weakly to a biological target. wikipedia.orgfrontiersin.org These fragments, which typically have a molecular weight of less than 300 Da, are then optimized and grown or combined to create a more potent lead compound. acs.org The initial screening of fragment libraries, though they are smaller than those used in high-throughput screening (HTS), requires sensitive biophysical techniques to detect these weak binding interactions. frontiersin.org

Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that investigates the relationship between the 3D properties of a molecule and its biological activity. drugdesign.orgijpsonline.com It assumes that the interactions between a ligand and its receptor are non-covalent and that changes in biological activity correlate with changes in the steric and electrostatic fields of the molecules. ijpsonline.com In CoMFA, molecules are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. drugdesign.orgslideshare.net The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a QSAR model. ijpsonline.com This model can be visualized with contour maps, which highlight regions where modifications to the steric or electrostatic properties would likely enhance or diminish biological activity. tandfonline.com CoMSIA (Comparative Molecular Similarity Indices Analysis) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, and hydrogen bond donor and acceptor fields. tandfonline.com

Recent studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors have successfully employed CoMFA and CoMSIA to develop predictive 3D-QSAR models. rsc.org These models provided valuable insights into the structural requirements for inhibitory activity, guiding the design of new, more potent compounds. rsc.org

3D Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. slideshare.net 3D pharmacophore modeling is a computational method used to identify and represent these key features. dovepress.comnih.gov These models can be generated based on the structure of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). slideshare.netnih.gov

Pharmacophore models are widely used in virtual screening to identify new compounds with the potential to bind to a specific target. dovepress.comnih.gov They can also be used to predict potential side effects and off-target activities. dovepress.com By combining pharmacophore modeling with other techniques like molecular docking, researchers can improve the accuracy of virtual screening and gain a better understanding of ligand-receptor interactions. nih.gov

Free Wilson Analysis and Multiple Linear Regression (MLR) in QSAR

MLR is a statistical technique widely used in QSAR to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (physicochemical descriptors). youtube.com The goal is to develop a linear equation that can predict the biological activity of new compounds based on their descriptor values. nih.gov The quality of an MLR model is assessed using various statistical parameters, including the correlation coefficient (R²), which indicates how well the model explains the variance in the observed activity. spu.edu.synih.gov

In a QSAR study on thiophene (B33073) derivatives as JNK1 inhibitors, MLR was effectively used to develop a statistically significant model that demonstrated the dependence of inhibitory activity on specific structural features. brieflands.com

Physicochemical Descriptors in QSAR Models

QSAR models rely on numerical values, known as descriptors, that quantify the physicochemical properties of molecules. frontiersin.orgfrontiersin.org These descriptors can be broadly categorized as lipophilic, electronic, and steric. pharmatutor.orgslideshare.net

Lipophilic, Electronic, and Steric Parameters

Lipophilic parameters describe a molecule's affinity for a nonpolar environment. srmist.edu.in The most common lipophilic descriptor is the partition coefficient (log P), which measures the distribution of a compound between an organic solvent (like n-octanol) and water. scienceforecastoa.comsrmist.edu.in A positive log P value indicates higher lipophilicity. scienceforecastoa.com Another related parameter is the π-substituent constant, which quantifies the lipophilicity of a particular substituent relative to hydrogen. scienceforecastoa.com

Electronic parameters quantify the electronic properties of a molecule or its substituents. youtube.com The Hammett constant (σ) is a widely used electronic descriptor that measures the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. youtube.com A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. youtube.com Other electronic descriptors include quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgnih.gov

Steric parameters describe the size and shape of a molecule or its substituents. nih.gov These parameters are crucial as they can influence how a molecule fits into a binding site. spu.edu.sy The Taft steric parameter (Es) is an early and still useful descriptor. scienceforecastoa.com More advanced, computationally derived parameters include the Verloop steric parameters (L, B1, and B5), which define the length and width of a substituent. scienceforecastoa.comnih.gov

The interplay of these physicochemical properties is often represented in a Hansch equation, which is a multiple linear regression model that relates biological activity to a combination of lipophilic, electronic, and steric parameters. spu.edu.sy

The following table provides examples of how different physicochemical descriptors can be applied in QSAR studies of thiophene carboxamide derivatives.

| Descriptor Type | Descriptor | Description | Potential Impact on Thiophene Carboxamide Activity |

|---|---|---|---|

| Lipophilic | log P | Measures the overall hydrophobicity of the molecule. | Influences membrane permeability and binding to hydrophobic pockets in the target protein. |

| Lipophilic | π-substituent constant | Quantifies the lipophilicity of specific substituents on the thiophene or amide moiety. | Modifies the interaction with specific hydrophobic sub-pockets of the binding site. |

| Electronic | Hammett constant (σ) | Describes the electron-donating or withdrawing nature of substituents on the thiophene ring. | Can affect the pKa of the amide or other ionizable groups, influencing electrostatic interactions. |

| Electronic | HOMO/LUMO energy | Relates to the molecule's ability to donate or accept electrons. | Can be important for charge-transfer interactions with the biological target. |

| Steric | Taft steric parameter (Es) | Measures the bulkiness of substituents. | Can cause steric hindrance, preventing optimal binding, or improve binding through favorable van der Waals contacts. |

| Steric | Verloop parameters (L, B1, B5) | Provide a more detailed description of the shape and dimensions of substituents. | Allows for a finer tuning of the fit within the binding site, optimizing shape complementarity. |

Topological and Conformational Descriptors

In the realm of QSAR studies, topological and conformational descriptors are paramount for elucidating the structural requirements for the biological activity of thiophene carboxamide derivatives. These descriptors quantify various aspects of a molecule's size, shape, branching, and electronic environment.

Topological Descriptors: These numerical values are derived from the two-dimensional representation of a molecule. For substituted thiophene carboxamides, key topological descriptors that have been shown to influence their biological activity include:

Electrotopological State (E-state) Indices: These indices, such as the SsNH2E-index (electrotopological state of a primary amine) and SdOE-index (electrotopological state of a doubly bonded oxygen), provide insights into the electronic accessibility and reactivity of specific atoms within the molecule. In a 2D-QSAR study on substituted thiophene carboxamide derivatives with anti-tubercular activity, these E-state indices demonstrated a positive contribution to the biological activity.

Atom-Type E-State Indices: Descriptors like T_T_N_7 and T_C_N_6, which represent the sum of E-state values for specific atom types at certain topological distances, have also been identified as significant. For instance, T_T_N_7 showed a positive correlation, while T_C_N_6 had a negative correlation with the anti-tubercular activity of thiophene carboxamide derivatives, indicating the importance of the spatial arrangement of nitrogen atoms.

A hypothetical data table illustrating the use of such descriptors in a QSAR study is presented below:

| Descriptor | Description | Contribution to Activity |

| Topological | ||

| SsNH2E-index | E-state of primary amine | Positive |

| SdOE-index | E-state of carbonyl oxygen | Positive |

| T_T_N_7 | Topological distance between specific nitrogen atoms | Positive |

| T_C_N_6 | Topological distance between specific carbon and nitrogen atoms | Negative |

| Conformational | ||

| Dihedral Angle (O=C-C=C) | Orientation of the formyl group | Dependent on target |

| Molecular Planarity | Overall flatness of the molecule | Generally favorable for stacking interactions |

Bioisosteric Replacement and Scaffold Hopping Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. This involves substituting a particular functional group with another that has similar steric and electronic properties.

Thiophene Ring as a Bioisostere

The thiophene ring is a well-established bioisostere of the phenyl ring. This substitution is often employed to:

Improve Metabolic Stability: The sulfur heteroatom in the thiophene ring can alter the metabolic profile of a compound, potentially blocking sites of oxidative metabolism that are problematic in the corresponding phenyl analogue.

Modulate Electronic Properties: The electron-rich nature of the thiophene ring can influence its interaction with biological targets.

Enhance Binding Affinity: The sulfur atom can participate in hydrogen bonding, potentially leading to stronger interactions with a receptor.

In the context of 5-formylthiophene-3-carboxamide, replacing a phenyl ring in a known active compound with the thiophene scaffold can lead to derivatives with improved pharmacokinetic profiles and maintained or enhanced biological activity.

Strategic Modification of the Formyl and Carboxamide Groups

The formyl and carboxamide groups of this compound are key pharmacophoric features that can be strategically modified to fine-tune activity.

Formyl Group Replacement: The aldehyde functionality is often reactive and can be a liability in drug candidates. Bioisosteric replacements for the formyl group can include:

| Original Group | Bioisosteric Replacement | Rationale |

| Aldehyde (-CHO) | Nitrile (-CN) | Similar size, electronic properties |

| Oxime (=N-OH) | Can act as a hydrogen bond donor/acceptor | |

| Small heterocycles (e.g., oxazole) | Mimic steric and electronic profile |